6-(Chloromethylidene)cyclodecan-1-one
Description
6-(Chloromethylidene)cyclodecan-1-one is a cyclic ketone derivative featuring a chloromethylidene substituent at the 6-position of a cyclodecanone ring. Its reactivity is influenced by the electron-withdrawing chlorine atom and the strained cyclodecanone ring, which may facilitate nucleophilic or electrophilic reactions at specific positions.
Below, we compare its structural and functional attributes with related compounds.
Properties
CAS No. |
55794-25-7 |
|---|---|
Molecular Formula |
C11H17ClO |
Molecular Weight |
200.70 g/mol |
IUPAC Name |
6-(chloromethylidene)cyclodecan-1-one |
InChI |
InChI=1S/C11H17ClO/c12-9-10-5-1-3-7-11(13)8-4-2-6-10/h9H,1-8H2 |
InChI Key |
RTSVQTCLVFDVII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)CCCCC(=CCl)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethylidene)cyclodecan-1-one typically involves the chlorination of cyclodecanone. This process can be carried out using various chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethylidene)cyclodecan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethylidene group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclodecanone or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted cyclodecanones, carboxylic acids, and reduced cyclodecanones, depending on the reaction conditions and reagents used.
Scientific Research Applications
6-(Chloromethylidene)cyclodecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Chloromethylidene)cyclodecan-1-one involves its interaction with various molecular targets. The chloromethylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key differences between 6-(Chloromethylidene)cyclodecan-1-one and structurally similar chlorinated ketones:
Key Observations :
- Cyclic vs. Linear Frameworks : The cyclic structure of this compound introduces ring strain, which may enhance reactivity compared to linear analogs like 6-chloro-1-phenylhexan-1-one .
- Chlorine Positioning : The chloromethylidene group (Cl attached to a sp²-hybridized carbon) in the target compound differs from chloroalkane (sp³-hybridized) groups in 1-chloro-6-hydroxyhexane, leading to distinct electronic and steric effects .
Reactivity and Stability
- Electrophilic Reactivity : The α,β-unsaturated ketone system in this compound may undergo conjugate additions, whereas 6-chloro-1-phenylhexan-1-one is more likely to participate in nucleophilic substitutions at the chlorine site .
- Thermal Stability : Cyclic chlorinated ketones generally exhibit lower thermal stability compared to linear analogs due to ring strain.
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